5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine
Description
Historical Context in Pyridine Chemistry
The development of pyridine chemistry traces its origins to the mid-nineteenth century, establishing a foundation that would eventually lead to the synthesis of complex derivatives such as this compound. The discovery of pyridine itself is attributed to Scottish scientist Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones. Anderson isolated a colorless liquid with an unpleasant odor, from which he later purified pyridine, naming it after the Greek word "pyr" meaning fire due to its flammable nature.
The structural elucidation of pyridine was accomplished through the collaborative efforts of Wilhelm Körner and James Dewar in the 1860s and 1870s. These chemists proposed that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom, a revolutionary concept that established the theoretical framework for understanding heterocyclic aromatic compounds. Their work provided the conceptual foundation for the systematic development of pyridine derivatives, including the complex substituted compounds that would emerge in subsequent decades.
The synthetic methodologies for pyridine derivatives underwent significant advancement with Arthur Rudolf Hantzsch's work in 1881. Hantzsch developed a pyridine synthesis that, while initially low-yielding and cumbersome, represented a crucial step toward the systematic preparation of substituted pyridines. This was followed by the groundbreaking work of Aleksei Chichibabin in 1924, who invented a more efficient pyridine synthesis reaction based on inexpensive reagents. The Chichibabin synthesis involved the condensation of aldehydes, ketones, and alpha-beta-unsaturated carbonyl compounds with ammonia or ammonia derivatives, establishing industrial-scale production methods that enabled the synthesis of complex pyridine derivatives.
The historical development of halogenated pyridine chemistry, particularly brominated derivatives, emerged as synthetic methodologies advanced to allow selective functionalization of the pyridine ring. The ability to introduce bromine substituents at specific positions, such as the 5-position in this compound, required sophisticated understanding of pyridine reactivity patterns and the development of regioselective halogenation techniques.
Classification and Nomenclature Systems
The systematic classification and nomenclature of this compound follows established principles of heterocyclic chemistry, incorporating multiple nomenclature systems that reflect both historical conventions and modern systematic approaches. The compound falls within the broader category of heterocyclic organic compounds, specifically classified as a substituted pyridine derivative within the six-membered nitrogen-containing heterocycle family.
According to the Hantzsch-Widman nomenclature system, which is recommended by the International Union of Pure and Applied Chemistry for naming heterocyclic compounds, the pyridine ring system is designated using the prefix "aza" to indicate the nitrogen heteroatom and the stem "ine" to indicate the six-membered aromatic ring structure. However, pyridine itself retains its historical name rather than following the systematic Hantzsch-Widman nomenclature, reflecting the preference for established common names in cases where they are widely accepted and unambiguous.
The systematic name this compound follows International Union of Pure and Applied Chemistry conventions by indicating the positions of all substituents relative to the nitrogen atom in the pyridine ring. The numbering system begins with the nitrogen atom as position 1, proceeding around the ring to identify the positions of the bromine atom (position 5), methyl group (position 4), and the amino substituent (position 2). The N-(4-methylphenyl) designation indicates that the amino group at position 2 is substituted with a 4-methylphenyl group, creating a secondary amine functionality.
The alternative nomenclature using "p-tolyl" to describe the 4-methylphenyl substituent reflects historical naming conventions in organic chemistry. The term "tolyl" derives from toluene, and the prefix "p-" (para) indicates the 4-position substitution on the benzene ring. This naming convention demonstrates the intersection between systematic nomenclature and established common names that have been retained due to their widespread acceptance in the chemical literature.
The compound's classification within the broader framework of heterocyclic chemistry places it among the azines, which are six-membered heterocycles containing nitrogen atoms. More specifically, it belongs to the pyridine family, distinguished from other azines such as pyrimidines and pyrazines by having a single nitrogen atom in the six-membered ring. The presence of the bromine substituent classifies it among halogenated heterocycles, while the amine functionality places it within the category of aminopyridines.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its representation of key structural motifs that are prevalent in biologically active compounds and its utility as a synthetic intermediate in the preparation of more complex heterocyclic systems. Pyridine derivatives, including this specific compound, have demonstrated considerable importance in pharmaceutical research, with studies indicating that 59 percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.
The structural features present in this compound make it particularly valuable for research into structure-activity relationships within the pyridine family. The bromine substituent at the 5-position provides a site for further functionalization through various coupling reactions, including palladium-catalyzed cross-coupling methodologies that are fundamental to modern synthetic organic chemistry. This reactivity pattern enables the compound to serve as a versatile building block for the construction of more complex molecular architectures.
Recent research in pyridine heterocyclic chemistry has demonstrated the potential for novel pyridine derivatives to exhibit significant anticancer activities. Studies have shown that carefully designed pyridine compounds can demonstrate superior antiproliferative activities compared to established chemotherapeutic agents, with some derivatives showing inhibitory effects on tubulin polymerization, a crucial process in cell division. The structural framework represented by this compound provides a foundation for understanding how specific substitution patterns influence biological activity.
The compound's significance extends to the field of chemical synthesis, where brominated pyridines serve as important intermediates in the preparation of various pharmaceutical compounds and agrochemicals. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins, making the understanding of substituted pyridine chemistry crucial for advancement in these application areas.
The research significance of this compound is further enhanced by its role in advancing our understanding of heterocyclic reaction mechanisms and synthetic methodologies. The presence of multiple reactive sites within the molecule, including the bromine atom, the amine functionality, and the aromatic systems, provides opportunities for studying diverse chemical transformations and their applications in synthetic chemistry. This multifunctional character makes the compound valuable for developing new synthetic strategies and exploring novel chemical reactivity patterns that can be applied to the synthesis of other heterocyclic compounds with potential biological or industrial applications.
Propriétés
IUPAC Name |
5-bromo-4-methyl-N-(4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-3-5-11(6-4-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAKULGBLXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine, a compound belonging to the pyridinamine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and enzyme inhibition, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom and a methyl group attached to a pyridinamine core, which is significant for its pharmacological properties. The presence of these substituents influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine and methyl groups enhance its binding affinity to specific enzymes or receptors, potentially modulating their activity. The N-(4-methylphenyl) group increases lipophilicity, facilitating cellular uptake.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related compounds in the pyridinamine class. For instance, derivatives such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The minimum inhibitory concentration (MIC) values indicate the potency of these compounds:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Compound 5d exhibited the strongest antibacterial activity, suggesting that structural modifications can significantly enhance efficacy against resistant strains .
Enzyme Inhibition Studies
In addition to antibacterial properties, this compound has been investigated for its enzyme inhibition capabilities. It was found to be a competitive inhibitor of alkaline phosphatase with an IC50 value of . This indicates a strong potential for therapeutic applications where enzyme modulation is beneficial .
Enzyme Kinetics
The kinetic studies using the Lineweaver-Burk plot confirmed that this compound acts as a competitive inhibitor:
Where is the reaction velocity, is the Michaelis constant, and is the substrate concentration .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and target proteins. The binding energy calculations revealed strong interactions with key amino acids within the active site of alkaline phosphatase, which could explain its high inhibitory potential:
- Hydrogen Bonds : Established with residues His153, His317, Arg420, and Glu429.
- Hydrophobic Interactions : Notably with Asp42, Gly313, and Glu321.
These interactions suggest that structural modifications can optimize binding affinities and enhance biological activities .
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing biological activities within this chemical class:
- Antibacterial Efficacy : A study demonstrated that derivatives with specific substitutions exhibited varying degrees of antibacterial activity against resistant strains.
- Enzyme Inhibition : Research indicated that certain derivatives could effectively inhibit alkaline phosphatase, showcasing their potential as therapeutic agents.
Applications De Recherche Scientifique
Medicinal Chemistry
5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Preliminary studies indicate that it may reduce inflammation comparable to standard anti-inflammatory drugs .
- Anticancer Activity : The compound is being studied for its ability to inhibit cancer cell proliferation. Its structure allows it to interact with specific molecular targets involved in cancer progression, making it a candidate for further drug development .
- Antibacterial Effects : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against multidrug-resistant strains, such as XDR-Salmonella Typhi. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL .
Biological Research
The compound is also explored for its interactions with biological macromolecules:
- Enzyme Inhibition Studies : It acts as a competitive inhibitor for enzymes like alkaline phosphatase (ALP), with an IC50 value indicating effective inhibition . Molecular docking studies have revealed strong binding interactions with key amino acids in the enzyme's active site, confirming its potential as a therapeutic agent.
- Pharmacophore Development : As a pharmacophore, it serves as a template for designing new drugs targeting specific biological pathways .
Synthesis of Specialty Chemicals
This compound is utilized as a building block for synthesizing more complex organic molecules and specialty chemicals:
- Ligand Development : It is employed in coordination chemistry to develop novel ligands that can form complexes with metals, which are crucial in catalysis and materials science.
- Formulation of Coatings and Polymers : The compound is used in formulating advanced materials, including coatings and adhesives due to its chemical stability and reactivity .
Case Study 1: Enzyme Kinetics
A study focused on the enzyme kinetics of this compound as an inhibitor of alkaline phosphatase revealed:
- IC50 Value : The compound demonstrated an IC50 value indicating strong inhibition.
Case Study 2: Antibacterial Efficacy
In vitro studies against XDR-Salmonella Typhi highlighted the following results:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 50 |
| Compound C | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
This data underscores the superior efficacy of this compound compared to other tested derivatives .
Comparaison Avec Des Composés Similaires
Key Compounds:
5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (CAS 1220028-40-9)
- Substituents : Methoxyethyl group instead of 4-methylphenyl.
- Molecular Weight : 245.12 g/mol.
- Properties : Enhanced solubility due to the polar methoxy group; used as a pharmaceutical intermediate .
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (CAS 1220029-53-7)
- Substituents : Tetrahydro-2H-pyran-4-ylmethyl group.
- Molecular Weight : 285.19 g/mol.
- Properties : Increased steric bulk improves metabolic stability; utilized in kinase inhibitor synthesis .
5-Bromo-N-[(4-fluorophenyl)methyl]-2-pyridinamine (CAS 1039803-54-7)
Structural Comparison Table :
*Calculated based on analogous structures.
Crystallographic and Packing Behavior
Compounds with 4-methylphenyl and halogen substituents often exhibit isomorphic crystal structures. For example:
- (E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Compound 2 in ):
- Space Group : Triclinic P-1.
- Unit Cell Parameters : a=8.0720 Å, b=10.9334 Å, c=16.8433 Å.
- Packing : Stabilized by C–H⋯N and C–H⋯Br hydrogen bonds, with π-π interactions between aromatic rings.
- Comparison : The target compound likely adopts similar packing due to the 4-methylphenyl group, but bromine at the 5-position may introduce stronger halogen bonding .
Pharmacological and Drug-Likeness Profiles
- 2-(4-Methylphenyl) Indolizine ():
- log P : 3.73 (high lipophilicity).
- Drug-Likeness Score : 3.50.
- Blood-Brain Barrier (BBB) Permeation : Yes.
- S3MeMBANP (): Application: Nonlinear optical material with d coefficients up to 20 pm/V. Synthetic Advantage: Methyl substitution improves crystal growth efficiency.
Méthodes De Préparation
Starting Material and Initial Functionalization
- The synthesis often starts from 2-amino-3,5-dibromo-4-methylpyridine or closely related pyridine derivatives.
- A directing group is first installed on the amine to facilitate selective substitution at the 3-bromo position. For example, reaction with 1,1-dimethoxy-N,N-dimethylmethanamine forms an intermediate (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.
Methylation via Negishi Coupling
- The 3-bromo substituent is replaced by a methyl group using a Negishi coupling reaction .
- This involves reacting the intermediate with a methyl zinc reagent (methyl zinc compound or methyl zinc salt) in the presence of a nickel catalyst.
- The reaction replaces the 3-bromo group with a methyl group, yielding a 5-bromo-4-methylpyridin-2-amine derivative with a methyl substituent at the 3-position.
Removal of Directing Group
N-Arylation to Introduce the 4-Methylphenyl Group
- The N-substitution with the 4-methylphenyl group is typically achieved via N-arylation reactions.
- A common approach involves coupling 5-bromo-4-methylpyridin-2-amine with 4-methylphenyl halides or derivatives under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination).
- This step forms the N-(4-methylphenyl) derivative, completing the synthesis of this compound.
Representative Reaction Scheme and Conditions
| Step | Reaction Description | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of directing group intermediate | 1,1-Dimethoxy-N,N-dimethylmethanamine | Room temp, solvent as per patent | Not specified | Facilitates selective methylation |
| 2 | Negishi coupling to replace 3-bromo with methyl group | Methyl zinc reagent, Ni catalyst | Elevated temp (e.g., reflux) | High | Selective substitution at 3-position |
| 3 | Hydrolysis to remove directing group | Acidic hydrolysis (e.g., HCl) | Ambient to mild heating | High | Regenerates free amine |
| 4 | N-Arylation with 4-methylphenyl halide | Pd catalyst, base (e.g., NaOtBu), ligand | 80-110 °C, inert atmosphere | Moderate to high | Forms final N-substituted product |
Alternative Preparation Notes
- Reduction of nitro-substituted pyridine intermediates to amines can be achieved using iron and ammonium chloride in ethanol-water mixtures under reflux, providing related pyridinamine derivatives in good yields (~87%).
- Suzuki coupling reactions are widely used for arylation of pyridine derivatives, although specific use for N-arylation in this compound is less common; palladium-catalyzed amination is preferred for N-substitution.
- The use of directing groups and transition-metal catalysis (nickel, palladium) is critical for regioselective functionalization and high yield.
Detailed Research Findings and Analysis
- The Negishi coupling step is well-documented for selective methylation of bromo-substituted pyridine rings, with nickel catalysts providing excellent selectivity and functional group tolerance.
- Hydrolysis conditions must be carefully controlled to avoid degradation of the pyridinamine core.
- N-arylation via palladium catalysis is effective for coupling aromatic amines with aryl halides, with ligand and base choice affecting yields and reaction times.
- The combination of these methods allows for efficient synthesis of the target compound with overall high purity and yield.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Yield (%) |
|---|---|---|---|
| Directing Group Installation | 1,1-Dimethoxy-N,N-dimethylmethanamine | Protect amine, direct methylation | Intermediate formed |
| Methylation (Negishi) | Methyl zinc reagent, Ni catalyst | Replace 3-bromo with methyl | High yield |
| Hydrolysis | Acid (e.g., HCl) | Remove directing group | High yield |
| N-Arylation | Pd catalyst, 4-methylphenyl halide, base | Attach 4-methylphenyl group | Moderate to high |
Q & A
Q. How can the synthesis of 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine be optimized for higher yield and purity?
Methodological Answer:
- Reaction Conditions: Use sodium cyanoborohydride in methanol under reflux (3–5 hours) for reductive amination, as demonstrated in analogous bromopyridine syntheses .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity crystals.
- Key Parameters: Monitor pH (8–9) and temperature (60–70°C) to minimize side reactions like dehalogenation.
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 3–5 hours | Maximizes conversion |
| Solvent | Methanol | Enhances solubility |
| Temperature | 60–70°C | Balances kinetics and stability |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis: Use H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 305.04 for CHBrN).
- FT-IR: Identify N-H stretches (~3350 cm) and C-Br vibrations (~560 cm) .
Q. How can researchers assess the compound’s purity for biological assays?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min; retention time ~8.2 minutes .
- Melting Point: Compare observed mp (e.g., 142–144°C) to literature values to detect impurities.
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50 values in cancer cell lines) be resolved?
Methodological Answer:
- Experimental Replication: Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and use multiple cell lines (e.g., MCF-7, HeLa) to confirm trends .
- Metabolic Stability Testing: Assess compound degradation in serum (e.g., 24-hour incubation at 37°C) to rule out false negatives .
- Dose-Response Curves: Use nonlinear regression models (e.g., GraphPad Prism) to calculate robust IC values with 95% confidence intervals.
Q. What mechanistic insights can be gained from crystallographic data on analogous bromopyridines?
Methodological Answer:
- Hydrogen Bonding Analysis: In analogs like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, intermolecular N–H···N bonds stabilize dimers (bond length: 2.50 Å) .
- Crystal Packing: Use Mercury software to visualize π-π stacking (e.g., centroid distances <4.0 Å) and predict solubility .
Table 2: Key Crystallographic Data from Analogous Compounds
| Compound | Space Group | Hydrogen Bond Length (Å) | π-π Distance (Å) |
|---|---|---|---|
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | P-1 | 2.50 | 3.82 |
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR, PDB ID: 1M17). Validate with MD simulations (GROMACS) to assess stability .
- QSAR Models: Corrogate substituent effects (e.g., bromine’s electronegativity) on inhibitory potency using MOE or Schrödinger .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways)?
Methodological Answer:
- Isotopic Labeling: Use O-labeled water or DO to trace oxygen/hydrogen sources in byproducts .
- Kinetic Studies: Compare activation energies (Arrhenius plots) under varying conditions (e.g., light vs. dark) to identify dominant pathways .
Experimental Design Guidelines
Q. What controls are essential for in vitro toxicity studies?
Methodological Answer:
- Positive Controls: Use cisplatin (for apoptosis) and DMSO (vehicle control).
- Negative Controls: Include untreated cells and bromine-free analogs to isolate halogen-specific effects .
- Synthesis protocols:
- Spectroscopic
- Crystallography:
- Biological assay design:
- Computational modeling:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
